molecular formula C28H35N5 B3824185 4,6-bis[(E)-2-[4-(diethylamino)phenyl]ethenyl]pyrimidin-2-amine

4,6-bis[(E)-2-[4-(diethylamino)phenyl]ethenyl]pyrimidin-2-amine

Cat. No.: B3824185
M. Wt: 441.6 g/mol
InChI Key: DDYCHFVBCXKHLV-KAVGSWPWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6-bis[(E)-2-[4-(diethylamino)phenyl]ethenyl]pyrimidin-2-amine is a complex organic compound known for its unique chemical structure and properties. This compound features a pyrimidine core with two styryl groups substituted at the 4 and 6 positions, each containing a diethylamino group. The presence of these functional groups imparts distinct electronic and photophysical properties to the molecule, making it of significant interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-bis[(E)-2-[4-(diethylamino)phenyl]ethenyl]pyrimidin-2-amine typically involves a multi-step process. One common method starts with the preparation of 4,6-dimethyl-2-phenylpyrimidine, which undergoes a double Knoevenagel reaction with 4-bromobenzaldehyde. This intermediate product is then subjected to a double Suzuki–Miyaura cross-coupling reaction with 4-(N,N-diphenylamino)phenylboronic acid . The reaction conditions often involve the use of palladium catalysts and appropriate solvents to facilitate the coupling reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4,6-bis[(E)-2-[4-(diethylamino)phenyl]ethenyl]pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the electronic properties of the molecule.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) can be employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols. Substitution reactions can introduce various functional groups into the aromatic rings, altering the compound’s properties.

Scientific Research Applications

4,6-bis[(E)-2-[4-(diethylamino)phenyl]ethenyl]pyrimidin-2-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4,6-bis[(E)-2-[4-(diethylamino)phenyl]ethenyl]pyrimidin-2-amine involves its interaction with molecular targets through its electron-donating and electron-withdrawing groups. The pyrimidine core acts as an electron-withdrawing moiety, while the diethylamino groups serve as electron donors. This push-pull electronic structure facilitates charge transfer processes, which are crucial for its photophysical properties . The compound can form hydrogen bonds and participate in protonation, further influencing its behavior in various environments.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-bis[(E)-2-[4-(diethylamino)phenyl]ethenyl]pyrimidin-2-amine stands out due to its unique combination of a pyrimidine core with styryl and diethylamino groups. This structure imparts distinct electronic and photophysical properties, making it highly valuable in various research and industrial applications.

Properties

IUPAC Name

4,6-bis[(E)-2-[4-(diethylamino)phenyl]ethenyl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H35N5/c1-5-32(6-2)26-17-11-22(12-18-26)9-15-24-21-25(31-28(29)30-24)16-10-23-13-19-27(20-14-23)33(7-3)8-4/h9-21H,5-8H2,1-4H3,(H2,29,30,31)/b15-9+,16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDYCHFVBCXKHLV-KAVGSWPWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=CC2=CC(=NC(=N2)N)C=CC3=CC=C(C=C3)N(CC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=C/C2=CC(=NC(=N2)N)/C=C/C3=CC=C(C=C3)N(CC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H35N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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